1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea
CAS No.: 894027-13-5
Cat. No.: VC6452585
Molecular Formula: C16H23N3O4
Molecular Weight: 321.377
* For research use only. Not for human or veterinary use.
![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea - 894027-13-5](/images/structure/VC6452585.png)
Specification
CAS No. | 894027-13-5 |
---|---|
Molecular Formula | C16H23N3O4 |
Molecular Weight | 321.377 |
IUPAC Name | 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea |
Standard InChI | InChI=1S/C16H23N3O4/c1-11(10-22-2)17-16(21)18-12-8-15(20)19(9-12)13-4-6-14(23-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H2,17,18,21) |
Standard InChI Key | QHUPJRAPGKRJBZ-UHFFFAOYSA-N |
SMILES | CC(COC)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound features a pyrrolidin-5-one (γ-lactam) ring at its core, substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a urea functional group. The urea moiety further connects to a 1-methoxypropan-2-yl chain. Key structural attributes include:
-
Pyrrolidinone ring: A five-membered lactam ring contributing rigidity and hydrogen-bonding capacity .
-
4-Methoxyphenyl group: Enhances lipophilicity and may influence receptor-binding interactions .
-
Urea linkage: A pharmacophore common in kinase inhibitors and antimicrobial agents, enabling hydrogen-bond donor/acceptor functionality .
-
1-Methoxypropan-2-yl side chain: Introduces steric bulk and ether oxygen, potentially improving solubility and metabolic stability .
Table 1: Molecular Descriptors
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds via a multi-step sequence involving:
-
Pyrrolidinone ring formation: Cyclization of a γ-amino acid or via Dieckmann condensation .
-
N-arylation: Introduction of the 4-methoxyphenyl group using Buchwald-Hartwig coupling or nucleophilic substitution .
-
Urea formation: Reaction of a primary amine with an isocyanate, as seen in analogous compounds .
Representative Procedure (Hypothetical)
-
Step 1: Synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine
-
Step 2: Preparation of 1-methoxypropan-2-yl isocyanate
-
Step 3: Urea coupling
Table 2: Key Reaction Parameters
Parameter | Conditions | Reference |
---|---|---|
Cyclization Temperature | 80–100°C | |
Coupling Solvent | Tetrahydrofuran (THF) | |
Catalyst | Triethylamine | |
Yield (hypothetical) | 45–60% | Estimated from |
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
-
logP: Estimated at 1.8–2.3 (moderate lipophilicity due to methoxy groups) .
-
Aqueous Solubility: ~0.5 mg/mL (pH 7.4), enhanced by urea hydrogen bonding .
Hypothetical Biological Activity
Analogous urea-pyrrolidinone hybrids exhibit:
-
Kinase Inhibition: Binding to ATP pockets via urea-mediated hydrogen bonds (e.g., JAK2/STAT3 pathways) .
-
Antimicrobial Effects: Disruption of bacterial cell wall synthesis .
-
Metabolic Stability: Methoxy groups reduce cytochrome P450-mediated oxidation .
Table 3: Comparison with Structural Analogs
Applications and Industrial Relevance
Pharmaceutical Development
-
Oncology: Potential as a kinase inhibitor in leukemia models .
-
Anti-Infectives: Urea derivatives show efficacy against Gram-positive pathogens .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume